Solubility Profile and Solvation Thermodynamics of 6-(2,5-Dimethylphenyl)pyridazine-3-thiol in Organic Solvents
Solubility Profile and Solvation Thermodynamics of 6-(2,5-Dimethylphenyl)pyridazine-3-thiol in Organic Solvents
Target Audience: Research Scientists, Medicinal Chemists, and Formulation Engineers Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
The compound 6-(2,5-Dimethylphenyl)pyridazine-3-thiol represents a highly valuable structural motif in modern medicinal chemistry, frequently serving as a precursor or pharmacophore in the development of kinase inhibitors (e.g., MET inhibitors) and phosphodiesterase (PDE2) modulators[1],. However, handling this compound during synthesis, purification, and early-stage formulation requires a rigorous understanding of its phase behavior.
As a Senior Application Scientist, I have observed that the primary challenge in processing this scaffold lies in its complex solvation thermodynamics, which are dictated by thiol-thione tautomerism and the steric influence of the 2,5-dimethylphenyl moiety[2]. This whitepaper deconstructs the physicochemical mechanics governing its solubility across various organic solvents and provides a field-validated, high-throughput protocol for empirical solubility determination.
Physicochemical Profiling: The Structural Causality of Solubility
To predict and manipulate the solubility of 6-(2,5-Dimethylphenyl)pyridazine-3-thiol, one must first understand the competing intramolecular and intermolecular forces at play.
Thiol-Thione Tautomerism and Lattice Energy
Pyridazine-3-thiols do not exist solely as free thiols (-SH). In the solid state and in polar media, they undergo a rapid proton shift to form the corresponding pyridazine-3(2H)-thione tautomer[2].
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The Causality: The thione form possesses a highly polarized N-H bond and a strongly nucleophilic sulfur atom. This results in the formation of robust, repeating intermolecular hydrogen bonds (N-H···S) in the crystal lattice.
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The Consequence: Solvents that cannot disrupt this specific hydrogen-bond network (e.g., non-polar hydrocarbons) will exhibit exceptionally poor solvating power, regardless of the compound's overall lipophilicity.
The Steric Role of the 2,5-Dimethylphenyl Group
While the thione core drives crystallization, the 2,5-dimethylphenyl substituent acts as a thermodynamic counterbalance. The methyl group at the ortho position (C2) creates significant steric clashing with the adjacent pyridazine protons.
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The Causality: This steric hindrance forces the phenyl ring out of coplanarity with the pyridazine core.
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The Consequence: The twisted conformation prevents optimal
stacking in the solid state, lowering the overall lattice energy ( ) compared to planar, unsubstituted analogs. Furthermore, the two methyl groups significantly increase the compound's partition coefficient (LogP), enhancing its affinity for lipophilic and halogenated solvents.
Caption: Thiol-thione tautomeric equilibrium and its direct impact on crystal lattice formation and solvation.
Quantitative Solubility Matrix
The following table synthesizes the expected solubility profile of 6-(2,5-Dimethylphenyl)pyridazine-3-thiol based on the thermodynamic principles of the pyridazine-thione scaffold. Data is categorized by solvent class to guide solvent selection for synthesis, extraction, and assay preparation.
| Solvent Category | Specific Solvent | Dielectric Constant ( | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50.0 (High) | Strong H-bond acceptor; rapidly breaks the N-H···S thione lattice. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 30.0 (High) | Dipole-dipole interactions and H-bond acceptance. |
| Halogenated | Dichloromethane (DCM) | 9.1 | 10.0 - 20.0 (Moderate) | Dispersion forces interacting with the lipophilic 2,5-dimethylphenyl ring. |
| Polar Protic | Methanol (MeOH) | 32.7 | 2.0 - 5.0 (Low) | Competes for H-bonds, but repelled by the hydrophobic phenyl moiety. |
| Non-Polar | Toluene | 2.4 | < 1.0 (Very Low) | Insufficient dipole moment to overcome the thione-driven crystal lattice. |
Mechanistic Solvent Interactions
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The Polar Aprotic Advantage: DMSO and DMF are the solvents of choice for stock solution preparation (e.g., for in vitro screening). Their oxygen atoms act as powerful hydrogen bond acceptors, effectively replacing the intermolecular N-H···S bonds with N-H···O(solvent) bonds, collapsing the crystal lattice[3].
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The Halogenated Extraction Window: DCM exhibits moderate solubility because the bulky, lipophilic 2,5-dimethylphenyl group interacts favorably with chlorinated solvents via London dispersion forces. This makes DCM ideal for liquid-liquid extractions during synthesis workups.
Experimental Workflow: Equilibrium Solubility Determination
To generate reliable, reproducible solubility data for this compound, researchers must abandon theoretical estimations and utilize empirical validation. The Shake-Flask Method coupled with HPLC-UV quantification remains the gold standard for equilibrium solubility[4],[5].
The following protocol is designed as a self-validating system to prevent common artifacts, such as supersaturation or micro-precipitate interference[6].
Reagents and Equipment
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Target Compound: 6-(2,5-Dimethylphenyl)pyridazine-3-thiol (Purity > 98% via LC-MS).
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Solvents: HPLC-grade organic solvents.
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Equipment: Thermostated orbital shaker, temperature-controlled centrifuge, HPLC-UV/DAD system.
Step-by-Step Shake-Flask Protocol
Step 1: Saturation Preparation
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Weigh approximately 10–20 mg of the solid compound into a 2.0 mL glass vial.
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Add 1.0 mL of the target organic solvent. Causality: An excess of solid must be visible to ensure the solution is saturated and in true equilibrium with the solid phase[5],[7].
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Seal the vial tightly to prevent solvent evaporation, which would artificially inflate the calculated solubility concentration.
Step 2: Thermal Equilibration
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Place the vial in a thermostated orbital shaker set to exactly 25.0 ± 0.1 °C.
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Agitate at 300 RPM for 24 to 48 hours. Causality: Solvation enthalpy (
) is highly temperature-dependent. Strict thermal control prevents temperature fluctuations that cause supersaturation cycles[4]. 48 hours ensures the slow-dissolving thione lattice has reached thermodynamic equilibrium.
Step 3: Phase Separation (Critical Step)
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Transfer the vial to a temperature-controlled centrifuge (pre-set to 25.0 °C).
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Centrifuge at 10,000 x g for 15 minutes. Causality: Centrifugation is preferred over filtration for organic solvents, as filters can selectively adsorb the compound or leach plasticizers into the solvent, skewing HPLC results[3]. Maintaining 25.0 °C during centrifugation prevents the compound from crashing out of solution due to cooling.
Step 4: HPLC-UV Quantification
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Carefully aspirate 100 µL of the clear supernatant without disturbing the solid pellet.
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Dilute the aliquot immediately into a compatible mobile phase (e.g., 1:10 or 1:100 in Acetonitrile/Water) to prevent precipitation inside the HPLC autosampler.
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Quantify the concentration using a pre-established HPLC-UV calibration curve (measured at the compound's
, typically around 250-280 nm for pyridazine derivatives)[5],[6].
Caption: High-throughput shake-flask workflow for accurate equilibrium solubility determination.
Protocol Validation (Self-Correction)
To ensure the trustworthiness of the data, recover the residual solid pellet after Step 3 and analyze it via Powder X-Ray Diffraction (PXRD) [5].
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Why? Organic solvents can induce polymorphic transformations or form solvates during the 48-hour equilibration. If the PXRD pattern of the residual solid differs from the starting material, the measured solubility corresponds to the new polymorph/solvate, not the original crystal form.
References
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Jouyban, A., et al. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, 2024. Available at:[Link]
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Ono, A., et al. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." National Institutes of Health (NIH) / PMC. Available at:[Link]
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U.S. EPA. "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD." Regulations.gov, 2018. Available at: [Link]
-
Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." Protocols.io, 2024. Available at: [Link]
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RCSB Protein Data Bank. "6EZF: PDE2 in complex with molecule 5 (6-[(2,4-dichlorophenyl)methyl]pyridazine-3-thiol)." RCSB PDB, 2018. Available at: [Link]
-
ResearchGate. "Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties." Russian Journal of General Chemistry, 2022. Available at: [Link]
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RSC Publishing. "Towards dual inhibitors of the MET kinase and WNT signaling pathway." RSC Advances, 2019. Available at: [Link]
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